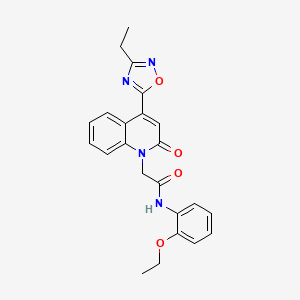

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

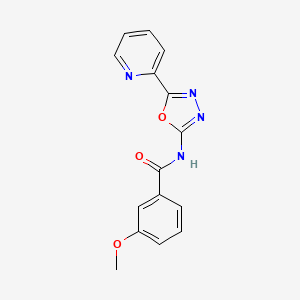

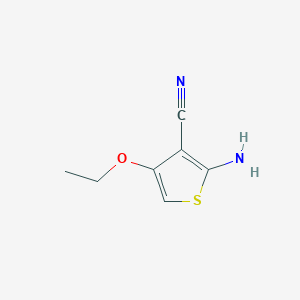

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2002 by a team of researchers at the University of California, San Francisco, and has since been investigated for its ability to target a specific enzyme involved in the regulation of blood pressure.

Aplicaciones Científicas De Investigación

Biocatalysis in Drug Metabolism

One study describes the use of biocatalysis for generating mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the potential for microbial-based systems in drug metabolism studies. This approach facilitated the structural characterization of drug metabolites, which is crucial for understanding drug action and metabolism (Zmijewski et al., 2006).

Nucleophilic Side Chains of Proteins

Another research explored the reactivity of N-Ethyl-5-phenylisoxazolium-3′-sulfonate with nucleophilic side chains of proteins. This study provides insights into the chemistry of sulfonamides and their interactions with biological molecules, highlighting their potential utility in biochemical research (Llamas et al., 1986).

HIV-1 Replication Inhibitors

Research on N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives identified them as inhibitors of HIV-1 replication. Such studies underscore the therapeutic potential of sulfonamide derivatives in treating viral infections (Che et al., 2015).

Neurokinin-1 Receptor Antagonist

A study on a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration showcases the pharmaceutical applications of sulfonamide derivatives. This research highlights the relevance of these compounds in developing new medications (Harrison et al., 2001).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-22-11-9-15-13-16(7-8-18(15)22)19(23)14-21-20(24)10-12-27(25,26)17-5-3-2-4-6-17/h2-8,13,19,23H,9-12,14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHOKKOXFIQRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2721239.png)

![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2721241.png)

![N-(2-chloro-6-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2721245.png)